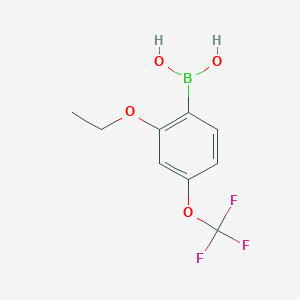

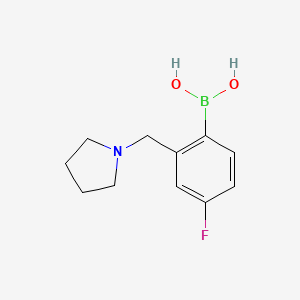

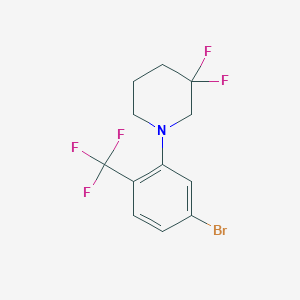

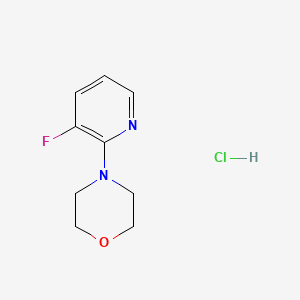

4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid

Übersicht

Beschreibung

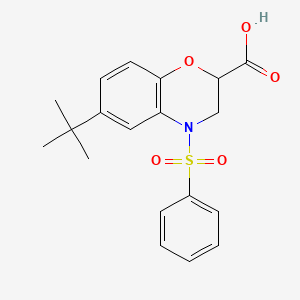

4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid is a chemical compound used in scientific research. It has a molecular weight of 223.05 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .

Chemical Reactions Analysis

Boronic acids, including 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid, are often used as reactants in coupling reactions . They can react with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used in the Suzuki coupling reaction .Physical And Chemical Properties Analysis

4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid is a solid at room temperature . It is typically stored at temperatures between 2-8°C . The compound has a molecular weight of 223.05 .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Drug Development

- Building Blocks for Silicon-Containing Drugs : 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid derivatives have been synthesized as potential building blocks for developing silicon-containing drugs. These compounds show promise due to their unique properties and potential applications in pharmaceuticals (Troegel et al., 2009).

Molecular Synthesis Techniques

- Palladium-Catalyzed Cross-Coupling Reactions : This chemical has been utilized in palladium-catalyzed cross-coupling reactions to synthesize various fluorine-substituted aromatic compounds. These reactions are crucial in the synthesis of complex organic molecules, often used in pharmaceuticals (Xu et al., 2008).

Applications in Material Science

- Self-Assembly and Exfoliation of Molecular Solids : Research has shown that derivatives of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid can self-assemble into macrocycles, forming materials that can be exfoliated into thinner sheets. This is significant for developing new materials with potential applications in nanotechnology and electronics (Fornasari et al., 2018).

Photodynamic Therapy and Imaging

- In Situ Imaging and Therapy : A phenylboronic acid-functionalized derivative was developed for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy. This represents an innovative approach in cancer diagnostics and therapeutics (Li & Liu, 2021).

Glucose Sensing Technology

- Glucose Sensing : Compounds derived from 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid have been explored for their potential in glucose sensing technologies. These technologies are critical in the management and monitoring of diabetes (Huang et al., 2013).

Spectroscopic Analysis and Quantum Mechanical Studies

- Spectroscopic Properties and Quantum Studies : The spectroscopic properties of related compounds have been extensively studied, providing insights into their structural and electronic characteristics. This is crucial for the design of new materials and drugs (Devi et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule and increasing its three-dimensional coverage .

Mode of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds containing the pyrrolidine ring have been found to interact with various biochemical pathways, influencing biological activity .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring, is a common strategy for modifying physicochemical parameters and obtaining optimal adme/tox results for drug candidates .

Result of Action

The compound is likely to have some biological activity given its structural features, including the pyrrolidine ring .

Eigenschaften

IUPAC Name |

[4-fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO2/c13-10-3-4-11(12(15)16)9(7-10)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVCTBVJPGVCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)CN2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1408742.png)